2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
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Overview
Description
2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit bioactive properties, suggesting potential interactions with biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been associated with various biological activities, such as antimalarial and hiv-1 protease inhibitory activities .
Pharmacokinetics
Pharmacokinetics typically involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body
Result of Action
Compounds with similar structures have been associated with various biological activities, suggesting potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines.
Scientific Research Applications
2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and substituents.
Indole Derivatives: Although structurally different, indole derivatives exhibit similar biological activities and are often compared in medicinal chemistry studies.
Uniqueness
2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings.
Properties
IUPAC Name |
2-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-11-3-4-5(10-11)2-6(8(13)14)9-7(4)12/h3,6H,2H2,1H3,(H,9,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCHZRUHNSRAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)CC(NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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